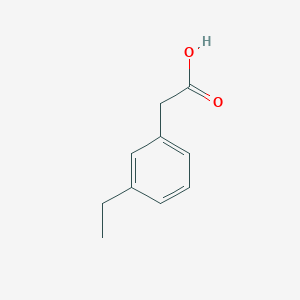

2-(3-Ethylphenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-ethylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-8-4-3-5-9(6-8)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMPAFQIQOEENG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 3 Ethylphenyl Acetic Acid

Established Synthetic Routes for 2-(3-Ethylphenyl)acetic acid and Analogues

The creation of this compound and related compounds can be achieved through various established synthetic pathways. These routes are often characterized by their multi-step nature, allowing for the careful construction of the target molecule from simpler starting materials.

Multi-step synthesis provides a versatile platform for the preparation of complex phenylacetic acid derivatives. mdpi.comresearchgate.net These protocols often involve the initial construction of a core aromatic structure, which is then further functionalized to yield the desired acetic acid moiety. mdpi.com For instance, a synthetic route might begin with a substituted aniline (B41778), such as 2,6-dibromo-4-methylaniline, which undergoes a series of reactions to build up a triphenyltoluene framework. mdpi.comresearchgate.net This is then followed by several functionalization steps to introduce the acetic acid side chain. mdpi.com Such multi-step approaches, while sometimes lengthy, offer the advantage of being adaptable for the synthesis of a wide array of new compounds within this class. mdpi.comresearchgate.net A general strategy involves the functionalization of a pre-formed aromatic ring, which can be achieved through reactions like bromination followed by cyanation and subsequent hydrolysis to the carboxylic acid. mdpi.com

A representative multi-step synthesis could involve the following sequence:

Construction of the substituted phenyl ring. mdpi.comresearchgate.net

Functionalization of the benzylic position, for example, through bromination with N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN). mdpi.com

Introduction of the nitrile group via reaction with potassium cyanide (KCN). mdpi.com

Hydrolysis of the nitrile to the corresponding carboxylic acid. mdpi.com

More direct synthetic strategies often rely on the modification of specific precursors that already contain a significant portion of the target molecule's structure. These approaches can offer increased efficiency and atom economy.

The use of phenylacetic acid esters as starting materials provides a straightforward route to the desired carboxylic acids. google.com One common method involves the hydrolysis of a 2,2,2-trichloro-1-phenylethane derivative. google.com For example, 1,1,1-trichloro-2-(3-trifluoromethylphenyl)ethane can be reacted with potassium hydroxide (B78521) in an alcohol like butanol to yield the corresponding phenylacetate (B1230308) ester. google.com This ester can then be hydrolyzed to the final carboxylic acid product. This method is advantageous as it often proceeds in a single step from the trichloro compound to the ester. google.com

Another approach involves the direct esterification of phenylacetic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid. orgsyn.org Alternatively, benzyl (B1604629) cyanide can be treated with an alcohol and a strong acid to produce the ethyl phenylacetate. orgsyn.org This method is often preferred in a laboratory setting for its convenience. orgsyn.org

Table 1: Synthesis of Phenylacetic Acid Esters

| Starting Material | Reagents | Product | Yield |

|---|---|---|---|

| Benzyl cyanide | 95% Ethanol (B145695), Concentrated Sulfuric Acid | Ethyl phenylacetate | 83-87% orgsyn.org |

Aryl diazonium salts are versatile intermediates in organic synthesis and can be utilized in coupling reactions to form new carbon-carbon bonds. nih.govfrontiersin.org These reactions often involve the diazotization of an aniline derivative followed by a coupling reaction with a suitable partner. acs.org For instance, an aniline can be treated with a nitrite (B80452) source, such as a polymer-supported nitrite, and an acid like p-toluenesulfonic acid to generate the aryl diazonium salt. acs.org This can then undergo a Heck-Matsuda coupling with an acrylate (B77674) to form a cinnamate (B1238496) derivative, which can be further transformed into the desired phenylacetic acid. acs.org

The coupling of aryldiazonium salts can also be used to synthesize azo compounds, which may serve as precursors to other functionalized molecules. researchgate.net Cross-coupling reactions between two different diazonium salts can lead to unsymmetrical products. nih.govfrontiersin.org

Hydantoin-based methods are particularly relevant for the synthesis of α-amino acids, which are structurally related to phenylacetic acids. The Bucherer-Bergs reaction is a classic multicomponent reaction that produces 5-substituted hydantoins from a carbonyl compound, potassium cyanide, and ammonium (B1175870) carbonate. nih.govopenmedscience.com These hydantoins can then be hydrolyzed to yield the corresponding α-amino acids. openmedscience.com

The Urech hydantoin (B18101) synthesis is another established method where an α-amino acid is reacted with potassium cyanate (B1221674) under acidic conditions to form a carbamoyl-α-amino acid, which then cyclizes to the hydantoin. openmedscience.com More contemporary approaches include the use of hypervalent iodine cyanation reagents to synthesize enantiopure hydantoins from protected amino acids without epimerization. organic-chemistry.org Tandem reactions, such as the α-amination and α-arylation of silyl (B83357) ketene (B1206846) acetals, can also lead to the formation of 5,5-disubstituted hydantoins in a one-pot procedure. bris.ac.uk

Table 2: Selected Hydantoin Synthesis Methods

| Method | Starting Materials | Key Features |

|---|---|---|

| Bucherer-Bergs Reaction | Aldehyde/Ketone, KCN, (NH4)2CO3 | Multicomponent reaction, forms 5-substituted hydantoins. nih.govopenmedscience.com |

| Urech Hydantoin Synthesis | α-Amino Acid, KOCN | Acid-catalyzed cyclization of an intermediate carbamoyl-α-amino acid. openmedscience.com |

Palladium-catalyzed α-arylation has emerged as a powerful tool for the synthesis of α-aryl carboxylic acid derivatives. nih.govorganic-chemistry.orgnih.gov This method directly forges a bond between the α-carbon of an acetic acid derivative and an aryl group. While the α-arylation of ketones and esters is well-established, the direct α-arylation of carboxylic acids has been more challenging. nih.govacs.org

Recent advancements have led to the development of a palladium-catalyzed deprotonative cross-coupling process (DCCP) for the α-arylation of aryl acetic acids with a wide range of aryl bromides and chlorides. organic-chemistry.orgnih.gov This protocol utilizes a palladium catalyst, a suitable ligand (e.g., NiXantphos), and a base to facilitate the coupling reaction. nih.govacs.org The reaction is believed to proceed through a dienolate intermediate. nih.govorganic-chemistry.org This method has been shown to be applicable to a variety of substituted aryl acetic acids and aryl halides, including those with electron-donating and electron-withdrawing groups. nih.govacs.org A key advantage of this approach is its potential for scalability and its ability to tolerate various functional groups. organic-chemistry.org

Table 3: Palladium-Catalyzed α-Arylation of Substituted Aryl Acetic Acids

| Aryl Acetic Acid | Aryl Halide | Catalyst/Ligand | Yield |

|---|---|---|---|

| 2-Naphthyl acetic acid | 1-Bromo-4-tert-butylbenzene | Pd(OAc)2/NiXantphos | 73% nih.govacs.org |

| 4-Methoxy phenyl acetic acid | 1-Bromo-4-tert-butylbenzene | Pd(OAc)2/NiXantphos | 86% nih.govacs.org |

| 4-Fluorophenylacetic acid | 1-Bromo-4-tert-butylbenzene | Pd(OAc)2/NiXantphos | 81% nih.govacs.org |

| 4-Chlorophenylacetic acid | 1-Bromo-4-tert-butylbenzene | Pd(OAc)2/NiXantphos | 58% nih.govacs.org |

Specific Precursor-Based Approaches

Novel Synthetic Approaches

Modern synthetic chemistry increasingly emphasizes the development of environmentally benign processes. For the synthesis of arylalkanoic acids, biocatalytic methods represent a significant advancement in green chemistry. A notable strategy involves the co-metabolic transformation of substituted styrenes by styrene-degrading bacteria. nih.gov

This process utilizes a three-enzyme cascade within whole-cell biocatalysts, such as engineered Pseudomonas fluorescens ST: nih.gov

Styrene (B11656) Monooxygenase (SMO): Catalyzes the initial epoxidation of the styrene derivative's vinyl group.

Styrene Oxide Isomerase (SOI): Isomerizes the resulting epoxide into the corresponding phenylacetaldehyde.

Phenylacetaldehyde Dehydrogenase (PAD): Oxidizes the aldehyde to the final phenylacetic acid product.

This biocatalytic cascade operates under mild conditions in aqueous media, uses molecular oxygen as the oxidant, and can transform a variety of substituted styrenes into their corresponding arylacetic acids with high conversion rates. nih.gov To synthesize this compound via this method, the required starting material would be 3-ethylstyrene.

Table 3: Co-metabolic Formation of Substituted Phenylacetic Acids by Pseudomonas fluorescens ST

| Substrate | Product | Relative Yield (%) | Reference |

|---|---|---|---|

| Styrene | Phenylacetic acid | 100 | nih.gov |

| 4-Chlorostyrene | 4-Chlorophenylacetic acid | 100 | nih.gov |

| 4-Methylstyrene | 4-Methylphenylacetic acid | 84 | nih.gov |

One-pot syntheses offer significant advantages in terms of efficiency, resource conservation, and reduced waste by avoiding the isolation of intermediates. A classic and effective one-pot strategy for preparing arylacetic acids is the Willgerodt-Kindler reaction. unigoa.ac.inresearchgate.net This reaction converts aryl ketones into the corresponding carboxylic acids with the same number of carbon atoms via a thioamide intermediate.

For the synthesis of this compound, the starting material would be 3-ethylacetophenone. The one-pot procedure typically involves reacting the ketone with sulfur and an amine, such as morpholine, to form the thiomorpholide intermediate. This intermediate is then hydrolyzed in situ to the final carboxylic acid. The use of phase-transfer catalysts (PTC) like triethylbenzylammonium chloride (TEBA) has been shown to dramatically decrease reaction times and improve yields. researchgate.net Microwave-assisted conditions have also been successfully employed to accelerate both the formation of the thioamide and its subsequent hydrolysis. unigoa.ac.inresearchgate.net

Table 4: One-Pot Willgerodt-Kindler Synthesis of Phenylacetic Acids from Acetophenones

| Starting Ketone | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acetophenone | Morpholine, Sulfur, TEBA | Phenylacetic acid | 94 | researchgate.net |

| 4-Methylacetophenone | Morpholine, Sulfur, TEBA | (4-Methylphenyl)acetic acid | 92 | researchgate.net |

| 4-Methoxyacetophenone | Morpholine, Sulfur, TEBA | (4-Methoxyphenyl)acetic acid | 95 | researchgate.net |

Ring-closing metathesis (RCM) is a powerful and widely used reaction in organic synthesis for the construction of unsaturated rings. wikipedia.org The reaction involves the intramolecular metathesis of a diene, catalyzed by metal complexes (typically based on ruthenium or molybdenum), to form a cycloalkene and a volatile byproduct like ethylene. wikipedia.org

The utility of RCM is extensive, allowing for the synthesis of a vast range of carbocyclic and heterocyclic ring systems, from common 5- to 7-membered rings to large macrocycles. wikipedia.orgpsu.edu Its application has been demonstrated in the synthesis of complex natural products and heterocyclic compounds containing nitrogen, oxygen, or sulfur. wikipedia.orgpsu.edu For example, a protocol for the synthesis of thiazocine-2-acetic acid derivatives uses RCM as the key ring-forming step. acs.org In this case, an acyclic precursor containing two terminal alkene functionalities is cyclized to form the eight-membered thiazocine ring, which already bears the acetic acid moiety. acs.org

However, RCM is fundamentally a tool for cyclization. It creates rings by forming a new carbon-carbon double bond between two existing alkene groups within the same molecule. As such, it is not an applicable methodology for the synthesis of this compound, where the synthetic challenge lies in constructing an acyclic side chain on an aromatic ring, not in forming a new ring.

Optimization of Reaction Conditions and Yield

The efficient synthesis of this compound, like any chemical process, is contingent upon the careful optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key parameters that are typically scrutinized include reaction temperature, time, catalyst loading, and the choice of solvent. acs.org The optimization process often begins by establishing baseline conditions and then systematically varying individual parameters to gauge their effect on the reaction's outcome. acs.org Benefits of such optimization efforts include not only increased yields but also the potential suppression of side product formation. clockss.org

Design of Experiments (DoE) in Synthetic Chemistry

Design of Experiments (DoE) represents a powerful statistical methodology for systematically optimizing chemical reactions. acs.org Instead of varying one factor at a time, DoE allows for the simultaneous investigation of multiple variables, thereby providing a comprehensive understanding of their individual effects and, crucially, their interactions. acs.org A common approach in DoE is the use of a factorial design, where experiments are conducted at all possible combinations of the chosen levels for each factor. acs.org

For the synthesis of a phenylacetic acid derivative, a DoE study might investigate factors such as temperature, residence time, and reagent equivalents. acs.org The results of these experiments can be used to generate a mathematical model and a response surface plot, which visually represents the relationship between the variables and the reaction yield. acs.org This model helps identify the optimal conditions to achieve the highest possible yield. acs.org For instance, a study on a multi-step SNAr reaction used a face-centered central composite (CCF) design to determine that higher temperatures, longer residence times, and specific reagent equivalents could lead to a 93% yield of the desired product. acs.org Modern approaches may also integrate machine learning algorithms to balance the exploration of new reaction parameters with the exploitation of known favorable conditions, accelerating the optimization process. acs.org

Below is a hypothetical Design of Experiments (DoE) matrix for the synthesis of this compound, illustrating how factors might be varied.

| Experiment | Temperature (°C) | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| 1 | 80 | 1 | 4 | 65 |

| 2 | 100 | 1 | 4 | 75 |

| 3 | 80 | 2 | 4 | 72 |

| 4 | 100 | 2 | 4 | 88 |

| 5 | 80 | 1 | 8 | 68 |

| 6 | 100 | 1 | 8 | 78 |

| 7 | 80 | 2 | 8 | 76 |

| 8 | 100 | 2 | 8 | 91 |

| 9 (Center) | 90 | 1.5 | 6 | 85 |

This table is a representative example of a DoE setup and does not reflect actual experimental data.

Catalyst Systems and Ligand Effects

The choice of catalyst and associated ligands is paramount in many synthetic routes leading to phenylacetic acid derivatives, particularly those involving cross-coupling or C-H functionalization reactions. Transition metals, especially palladium and rhodium, are frequently employed. nih.govacs.org The ligand, a molecule that binds to the metal center, can dramatically influence the catalyst's reactivity, selectivity, and stability. nih.govmdpi.com

In palladium-catalyzed reactions, such as the C-H functionalization of phenylacetic acids, mono-N-protected amino acid ligands have proven effective. nih.gov These chiral ligands can be intimately involved in the C-H cleavage step, influencing both the rate and positional selectivity of the reaction. nih.gov For example, in the functionalization of a substituted phenylacetic acid, surveying a collection of ligands revealed that using For-Ile-OH could shift the product ratio from 1.4:1 to 20:1, demonstrating a profound ligand effect on selectivity. nih.gov Similarly, sterically demanding and electron-rich phosphine (B1218219) ligands, such as DavePhos and P(t-Bu)₃, are known to enhance the reactivity of Pd(0) centers, enabling challenging transformations like the activation of aryl chlorides. nih.gov

The development of novel catalyst systems is ongoing. Dirhodium(II) catalysts, for instance, have been used in asymmetric arylation reactions. acs.org Initial trials for the arylation of phenanthrene-9,10-diones showed that the reaction is extremely slow without a phosphine ligand, but the addition of various chiral phosphines not only induced stereochemistry but also significantly improved reactivity. acs.org Furthermore, the nature of the ligand can be key to directing the chemoselectivity of a catalyst. In manganese-catalyzed C-H oxidations, introducing bulky groups into the ligand structure favors oxidation at the aromatic ring over benzylic positions. uu.nl

The following table summarizes the effects of different catalyst and ligand systems in reactions relevant to the synthesis of substituted aryl acetic acids.

| Catalyst | Ligand(s) | Substrate Type | Key Effect | Source(s) |

| Pd(II) | Mono-N-protected amino acids (e.g., For-Ile-OH) | Phenylacetic acids | Controls positional selectivity in C-H functionalization. | nih.gov |

| Pd(0) | Sterically demanding phosphines (e.g., DavePhos) | Aryl chlorides | Lowers activation energy for oxidative addition. | nih.gov |

| Rh₂(OAc)₄ | Chiral phosphines | Phenanthrene-9,10-diones | Induces stereochemistry and dramatically improves reactivity. | acs.org |

| Mn complexes | Ligands with bulky substituents | Alkylbenzenes | Favors aromatic C-H oxidation over benzylic oxidation. | uu.nl |

| Pd(OPiv)₂ | Pivalate | Indole | Facilitates C-H palladation in arylation reactions. | semanticscholar.org |

Solvent System Influence on Reaction Efficiency

The solvent is not merely an inert medium for a reaction but can profoundly influence its rate, yield, and even the reaction pathway. researchgate.netresearchgate.net Factors such as solvent polarity, protic or aprotic nature, and boiling point are critical considerations. researchgate.netmdpi.com The optimization of a synthetic procedure for this compound would necessarily involve screening a variety of solvents to identify the most suitable one. researchgate.netresearchgate.net

In some syntheses, a mixture of solvents can provide the best results. For example, in a three-component reaction to form pyrimidonaphthyridine derivatives, a 1:1 mixture of ethanol and water (EtOH/H₂O) was found to be the optimal solvent system, providing a 91% yield, superior to water, ethanol, or other mixture ratios alone. researchgate.net The use of acetic acid as a solvent is common in many organic transformations, sometimes at temperatures well above its normal boiling point when using microwave-assisted protocols. clockss.orgnih.gov However, the choice of solvent can be complex; in the reduction of an unsaturated perhexiline (B1211775) precursor, using deuterated acetic acid as the solvent led to significantly higher deuterium (B1214612) incorporation compared to standard acetic acid, indicating direct participation of the solvent in the reaction mechanism. researchgate.net

The selection of a solvent also impacts the workup procedure. For instance, in the synthesis of γ-butyrolactone derivatives from phenylacetic acids, the product was recovered from the organic layer after washing with ethyl acetate (B1210297) and water. derpharmachemica.com The polarity of the solvent system can be modified to improve extraction efficiency of the final product. researchgate.net

The following table illustrates how solvent choice can affect reaction outcomes based on findings from various synthetic procedures.

| Reaction Type | Solvent(s) | Observation | Source(s) |

| Pyrimidonaphthyridine Synthesis | EtOH/H₂O (1:1) | Highest yield (91%) compared to H₂O, EtOH, or other ratios. | researchgate.net |

| Heterocycle Synthesis | Acetic Acid | Effective solvent for microwave-assisted synthesis at 180 °C. | clockss.org |

| Perhexiline Deuteration | Acetic acid-d4 | Higher isotope incorporation than with non-deuterated acetic acid. | researchgate.net |

| Phenylacetamide Synthesis | Glacial Acetic Acid | Used as a solvent for the reaction of amines with chloroacetyl chloride. | nih.gov |

| Hydrolysis | HBr in Acetic Acid | Effective medium for the acidic hydrolysis of an amide. | mdpi.com |

Reaction Mechanisms and Chemical Transformations of 2 3 Ethylphenyl Acetic Acid

Mechanistic Investigations of 2-(3-Ethylphenyl)acetic acid Formation

The formation of this compound can be achieved through several synthetic routes. The choice of pathway often depends on the availability of starting materials and desired reaction conditions. Key methods include the hydrolysis of a corresponding nitrile and the oxidation of a suitable precursor. The regiochemistry of the final product, with the ethyl group at the meta-position relative to the acetic acid side chain, is typically established by the structure of the initial reactant.

A common and efficient method for preparing phenylacetic acids involves the hydrolysis of benzyl (B1604629) cyanides. google.com For this compound, this involves a two-step process starting from 3-ethylbenzyl halide. First, the halide is converted to 2-(3-ethylphenyl)acetonitrile (B12441359) via nucleophilic substitution with a cyanide salt. Subsequently, the nitrile is hydrolyzed to the desired carboxylic acid. google.com

The critical step in converting 2-(3-ethylphenyl)acetonitrile to this compound is the hydrolysis of the nitrile group (–C≡N). This transformation proceeds through a nucleophilic addition mechanism, which can be catalyzed by either acid or base.

Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. This addition breaks the pi bond, forming a negatively charged intermediate. Protonation of this intermediate by water yields a tautomeric form of an amide, which is then further hydrolyzed. In this subsequent hydrolysis, the hydroxide ion again acts as a nucleophile, attacking the carbonyl carbon of the amide. This leads to a tetrahedral intermediate that collapses, eliminating ammonia (B1221849) and forming the carboxylate salt after a proton transfer step. Acidification of the salt in the final workup yields the carboxylic acid.

Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon. libretexts.org A weak nucleophile, such as water, can then attack the carbon. libretexts.org A series of proton transfers and tautomerization steps converts the initial addition product into an amide. This amide is then subjected to further acid-catalyzed hydrolysis, which involves protonation of the carbonyl oxygen, nucleophilic attack by water, and subsequent elimination of ammonia to yield the final carboxylic acid product. libretexts.org

Proton transfers are integral to the mechanisms of this compound formation, particularly in the hydrolysis of the nitrile precursor. nih.gov In acid-catalyzed hydrolysis, the initial step is the protonation of the nitrile nitrogen. This makes the nitrile carbon more susceptible to nucleophilic attack by water. yorku.ca Following the nucleophilic addition, a proton is transferred from the attacking water molecule to a base (like water from the solvent), leading to a neutral intermediate. Further proton transfers facilitate the tautomerization to the amide and the subsequent hydrolysis of the amide to the carboxylic acid. yorku.cacdnsciencepub.com

In the final stages of the acid-catalyzed hydrolysis of the amide intermediate, a proton transfer to the nitrogen atom of the leaving amino group converts it into a better leaving group (ammonia). libretexts.org In base-catalyzed hydrolysis, proton transfers are equally critical. For instance, after the initial nucleophilic attack of hydroxide on the nitrile, a proton transfer from a water molecule neutralizes the negative charge on the nitrogen. researchgate.net

An alternative synthetic route to this compound involves the oxidation of a suitable precursor, such as 2-(3-ethylphenyl)acetaldehyde or 2-(3-ethylphenyl)ethanol. The oxidation of aldehydes to carboxylic acids is a common and high-yielding transformation. Oxidizing agents like potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents such as Tollens' reagent can be employed. The mechanism for aldehyde oxidation often involves the formation of a hydrate (B1144303), which is then oxidized.

The oxidation of primary alcohols, like 2-(3-ethylphenyl)ethanol, to carboxylic acids can also be accomplished using strong oxidizing agents. frontiersin.org This process typically proceeds through an aldehyde intermediate, which is then further oxidized to the carboxylic acid. For example, using chromic acid, the alcohol is first converted to a chromate (B82759) ester. An E2-like elimination reaction then forms the aldehyde. This aldehyde can form a hydrate in the aqueous medium, which is subsequently oxidized to the final carboxylic acid product. Another powerful method is the oxidation of the benzylic position of the ethyl group on 3-ethyltoluene, though this is a more complex, multi-step process that can lead to a mixture of products if not carefully controlled. mdpi.com

For the synthesis of this compound, regioselectivity is a key consideration, while stereoselectivity is not, as the final molecule is achiral. The meta substitution pattern is determined by the choice of the starting material. For instance, beginning a synthetic sequence with 3-ethylaniline (B1664132) or 3-ethylbenzyl bromide ensures that the functional groups are in the desired 1,3-relationship on the benzene (B151609) ring. Any subsequent reactions must be chosen to preserve this arrangement.

While the target molecule itself lacks stereocenters, stereoselective transformations would become important in the synthesis of chiral derivatives. For example, if a chiral center were to be introduced at the alpha-carbon (the carbon adjacent to the carbonyl group), a stereoselective synthesis would be necessary to produce a single enantiomer. elsevierpure.com

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (–COOH) is the primary site of reactivity in this compound. msu.edu It can undergo a variety of transformations characteristic of this functional group. studymind.co.uk

Esterification: In the presence of an acid catalyst, this compound can react with an alcohol to form an ester. This reaction, known as Fischer esterification, is an equilibrium process. libretexts.org The mechanism involves initial protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the alcohol. libretexts.orglibretexts.org

Formation of Acid Chlorides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the more reactive 2-(3-ethylphenyl)acetyl chloride. libretexts.org This acyl chloride is a valuable intermediate for synthesizing esters and amides under milder conditions than direct methods.

Amide Formation: The carboxylic acid can react with ammonia or a primary or secondary amine to form an amide. This reaction typically requires high temperatures or the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid. libretexts.org

Reduction: The carboxylic acid group can be reduced to a primary alcohol, 2-(3-ethylphenyl)ethanol, using strong reducing agents such as lithium aluminum hydride (LiAlH₄).

Interactive Data Table: Reactions of the Carboxylic Acid Moiety

| Reaction | Reagent(s) | Product | Mechanism Highlights |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Ethanol), H₂SO₄ (cat.) | Ethyl 2-(3-ethylphenyl)acetate | Acid-catalyzed nucleophilic acyl substitution. libretexts.orglibretexts.org |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | 2-(3-Ethylphenyl)acetyl chloride | Nucleophilic acyl substitution via a chlorosulfite intermediate. libretexts.org |

| Amide Formation | Amine (e.g., NH₃), Heat or DCC | 2-(3-Ethylphenyl)acetamide | Nucleophilic acyl substitution, often requiring activation. libretexts.org |

| Reduction | Lithium Aluminum Hydride (LiAlH₄), then H₂O | 2-(3-Ethylphenyl)ethanol | Hydride transfer to the carbonyl carbon. |

Reactivity of the Ethylphenyl Moiety

The ethylphenyl group also possesses reactive sites, namely the aromatic ring and the benzylic position of the ethyl group.

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The regiochemical outcome of these reactions is directed by the two existing substituents. The ethyl group is an activating, ortho-, para-director. The acetic acid moiety (–CH₂COOH) is a deactivating group, which also directs incoming electrophiles to the ortho and para positions relative to itself. The combined influence of these groups directs new substituents primarily to positions 2, 4, and 6 of the ring.

Benzylic Position Reactivity: The benzylic hydrogens on the ethyl group (the –CH₂– part attached to the ring) are susceptible to radical reactions. For instance, in the presence of N-bromosuccinimide (NBS) and a radical initiator, selective bromination can occur at the benzylic position. This position can also be oxidized under certain conditions to a ketone or, with cleavage of the C-C bond, to a carboxylic acid, although this would require harsh conditions that might also affect the acetic acid side chain. mdpi.com

Interactive Data Table: Reactions of the Ethylphenyl Moiety

| Reaction Type | Reagent(s) | Likely Product(s) | Key Considerations |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Mixture of nitro-substituted isomers | Substitution occurs at positions ortho and para to the activating ethyl group. |

| Bromination (Ring) | Br₂, FeBr₃ | Mixture of bromo-substituted isomers | Electrophilic aromatic substitution directed by existing groups. |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Light/Peroxide | 2-(3-(1-Bromoethyl)phenyl)acetic acid | Radical substitution at the benzylic carbon of the ethyl group. |

| Benzylic Oxidation | KMnO₄ (strong, hot) | Can lead to ring oxidation or side-chain cleavage | Reaction conditions must be carefully controlled to avoid over-oxidation. mdpi.com |

Characterization of Intermediates and Transition States in this compound Reactions

The elucidation of reaction mechanisms involving this compound relies heavily on the characterization of transient intermediates and transition states. These short-lived species provide critical insights into reaction pathways, kinetics, and selectivity. Due to their ephemeral nature, a combination of experimental techniques and computational chemistry is typically required for their study.

Detailed mechanistic studies on substituted phenylacetic acids, such as this compound, have identified key reactive intermediates depending on the specific reaction conditions. For example, in hydrothermal decarboxylation reactions, it is inferred that the neutral phenylacetic acid molecule proceeds through the formation of a ring-protonated zwitterionic intermediate, whereas the corresponding anion decarboxylates directly via a benzyl anion intermediate. researchgate.net The ethyl substituent on the phenyl ring can influence the stability of these charged intermediates through its electron-donating inductive and hyperconjugation effects.

Computational methods, particularly density functional theory (DFT), are invaluable for mapping the potential energy surfaces of these reactions. nih.gov Such calculations allow for the determination of the geometries and energies of reactants, intermediates, transition states, and products, thereby identifying the most favorable reaction pathway. e3s-conferences.org For instance, in the oxidation of phenylacetic acid, DFT calculations can model the transition state where an oxygen molecule abstracts a hydrogen atom, and can determine the effect of solvent molecules, like water, on the activation energy of this process. nih.gov

The α-chlorination of phenylacetic acids, a variant of the Hell-Volhard-Zelinsky reaction, proceeds through the initial formation of an acyl halide intermediate. This intermediate then enolizes, and the subsequent halogenation occurs at the α-carbon to yield an α-halo acyl halide, which then reacts with the excess carboxylic acid. rsc.org

Noncovalent interactions also play a crucial role in stabilizing transition states. These interactions, such as C-H/π interactions or hydrogen bonds, can significantly influence the stereoselectivity of a reaction by lowering the energy of one transition state over another. rsc.orgchinesechemsoc.org Analysis of these subtle forces often requires sophisticated computational approaches like Symmetry-Adapted Perturbation Theory (SAPT). rsc.org

Below are tables representing the types of data used to characterize intermediates and transition states, based on findings for phenylacetic acid and related reactions.

Table 1: Calculated Data for Phenylacetic Acid Reaction Intermediates and Transition States

This table presents DFT-calculated parameters for the reaction of phenylacetic acid with an oxygen molecule, illustrating how computational chemistry is used to characterize transition states. The presence of a water molecule is shown to lower the activation energy, promoting the reaction. nih.gov

| System | Activation Energy (ΔE) (kcal/mol) | Gibbs Free Energy of Activation (ΔG) (kcal/mol) | Key Feature |

| Phenylacetic acid + O₂ | 39.05 | 48.97 | Transition state for H-abstraction by O₂ |

| Phenylacetic acid···H₂O + O₂ | 35.56 | 46.12 | H₂O promotes the reaction by stabilizing the transition state |

Data sourced from a computational study on the oxidation of phenylacetic acid. nih.gov

Table 2: Mechanistic Inferences from Kinetic Studies of Phenylacetic Acid Decarboxylation

This table summarizes the different mechanisms inferred from kinetic experiments on the decarboxylation of phenylacetic acid under hydrothermal conditions. The nature of the intermediate is dependent on the pH of the solution. researchgate.net

| Reacting Species | Inferred Intermediate | Reaction Order | Apparent Rate Constant (k_app) at 300 °C |

| Phenylacetic acid (neutral) | Ring-protonated zwitterion | First-order | (1.2 ± 0.14) × 10⁻⁵ s⁻¹ |

| Phenylacetate (B1230308) (anion) | Benzyl anion | First-order | (4.0 ± 0.56) × 10⁻⁵ s⁻¹ |

Data derived from hydrothermal decarboxylation experiments. researchgate.net

These characterization methods, combining computational modeling and kinetic analysis, are essential for building a detailed understanding of the chemical transformations that this compound can undergo.

Advanced Characterization Techniques and Spectroscopic Analysis of 2 3 Ethylphenyl Acetic Acid

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the covalent bonds within a molecule. scienceworldjournal.org These methods are non-destructive and provide a unique chemical fingerprint based on the interaction of light with the sample. arcadiascience.com

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its constituent bonds. The resulting spectrum displays absorption bands at specific wavenumbers, corresponding to the vibrational frequencies of different functional groups. upi.edu

For 2-(3-ethylphenyl)acetic acid, the FTIR spectrum is expected to exhibit several characteristic absorption bands that confirm its structure. The most prominent of these is the broad O-H stretching vibration of the carboxylic acid group, typically observed in the range of 3300-2500 cm⁻¹. libretexts.org This broadness is a result of hydrogen bonding between the carboxylic acid moieties.

Another key feature is the intense C=O stretching band of the carbonyl group in the carboxylic acid, which generally appears between 1760 and 1690 cm⁻¹. libretexts.org The C-O stretching vibration of the carboxylic acid is also expected to be present in the 1320-1210 cm⁻¹ region. libretexts.org Additionally, the spectrum will show C-H stretching vibrations from the aromatic ring and the ethyl and acetic acid side chains, typically in the 3100-2850 cm⁻¹ range. The presence of the aromatic ring is further confirmed by C=C stretching vibrations within the 1600-1450 cm⁻¹ region.

A summary of the expected FTIR absorption bands for this compound is provided in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) |

| Carbonyl | C=O Stretch | 1760-1690 |

| Carboxylic Acid | C-O Stretch | 1320-1210 |

| Aromatic/Alkyl | C-H Stretch | 3100-2850 |

| Aromatic | C=C Stretch | 1600-1450 |

This table is generated based on typical ranges for the specified functional groups and may not represent exact experimental values.

Raman spectroscopy provides complementary information to FTIR by measuring the inelastic scattering of monochromatic light. arcadiascience.com While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, making it a valuable tool for characterizing the carbon skeleton of organic molecules. chemicalbook.com

In the Raman spectrum of this compound, the aromatic C=C stretching vibrations are expected to produce strong and sharp signals in the 1600-1500 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the alkyl groups will also be visible. While the O-H stretch of the carboxylic acid is typically weak in Raman spectra, the C=O stretch should be observable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural analysis of organic compounds in solution. organicchemistrydata.org It provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy provides detailed information about the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its electronic environment.

For this compound, the ¹H NMR spectrum would display distinct signals corresponding to the different sets of protons. The proton of the carboxylic acid (-COOH) is expected to appear as a singlet at a downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature. pitt.edu

The protons on the aromatic ring will appear in the aromatic region, generally between 7.0 and 7.5 ppm. Due to the meta-substitution pattern, a complex splitting pattern is anticipated. The protons of the methylene (B1212753) group (-CH₂-) in the acetic acid moiety would likely be observed as a singlet around 3.6 ppm. The ethyl group will give rise to a quartet for the methylene protons (-CH₂-) around 2.6 ppm and a triplet for the methyl protons (-CH₃) around 1.2 ppm, with the splitting arising from coupling to the adjacent protons.

The following table summarizes the predicted ¹H NMR chemical shifts for this compound.

| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) |

| -COOH | Singlet | 10.0-13.0 |

| Aromatic-H | Multiplet | 7.0-7.5 |

| -CH₂- (acetic acid) | Singlet | ~3.6 |

| -CH₂- (ethyl) | Quartet | ~2.6 |

| -CH₃ (ethyl) | Triplet | ~1.2 |

This table is generated based on typical chemical shift ranges and may not represent exact experimental values.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. researchgate.net Each unique carbon atom in the molecule gives a distinct signal in the spectrum.

In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, typically in the range of 170-180 ppm. The carbons of the aromatic ring will resonate in the region of 120-145 ppm. The methylene carbon of the acetic acid group will likely appear around 40-45 ppm. The carbons of the ethyl group will be observed at higher field, with the methylene carbon around 28 ppm and the methyl carbon around 15 ppm.

A summary of the predicted ¹³C NMR chemical shifts is presented in the table below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (carboxylic acid) | 170-180 |

| Aromatic C | 120-145 |

| -CH₂- (acetic acid) | 40-45 |

| -CH₂- (ethyl) | ~28 |

| -CH₃ (ethyl) | ~15 |

This table is generated based on typical chemical shift ranges and may not represent exact experimental values.

While the one-dimensional NMR techniques described above are powerful for initial structural confirmation, more complex molecules may require advanced two-dimensional (2D) NMR experiments for unambiguous assignment of all proton and carbon signals, as well as for determining stereochemistry and conformational preferences. researchgate.net

Techniques such as COSY (Correlation Spectroscopy) can be used to establish proton-proton coupling networks, confirming the connectivity of the ethyl group and the relative positions of the aromatic protons. organicchemistrydata.org HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are invaluable for correlating protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. These experiments would definitively link the proton and carbon signals of the ethyl and acetic acid groups to the aromatic ring.

For molecules with chiral centers, advanced NMR techniques, including the use of chiral solvating agents or the formation of diastereomeric derivatives, can be employed to determine the stereochemistry. While this compound itself is not chiral, these methods are crucial for the analysis of its chiral derivatives. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can provide information about the through-space proximity of protons, which can be used to elucidate the preferred conformation of the molecule in solution. univpancasila.ac.id

Mass Spectrometry for Molecular Structure Confirmation and Purity Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for confirming the molecular weight of a compound and assessing its purity.

High-resolution mass spectrometry provides a highly accurate determination of a compound's molecular mass, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental formula. For this compound (C10H12O2), the exact mass can be calculated and compared with the experimentally determined value. The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions, thus providing a high degree of confidence in the structural assignment.

| Parameter | Value |

| Molecular Formula | C10H12O2 |

| Calculated Exact Mass | 164.08373 u |

| Nominal Mass | 164 u |

This table presents the theoretical mass values for this compound.

Liquid chromatography-mass spectrometry combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hyphenated technique is particularly useful for analyzing the purity of a sample and for identifying any impurities present. In the analysis of this compound, an LC-MS system would first separate the compound from any starting materials, byproducts, or degradation products. The eluent from the chromatography column is then introduced into the mass spectrometer, which provides mass data for each separated component. This allows for the confirmation of the main compound and the tentative identification of impurities based on their mass-to-charge ratios.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of the material.

To date, a detailed single-crystal X-ray diffraction study for this compound has not been widely reported in publicly accessible databases. However, such an analysis would provide the unambiguous solid-state structure of the molecule. The expected outcome of an SC-XRD experiment would be the determination of the crystal system, space group, and the precise coordinates of each atom in the unit cell. From this data, intramolecular dimensions such as the C-C and C-O bond lengths and the torsional angles defining the conformation of the ethyl group and the acetic acid moiety relative to the phenyl ring can be accurately determined.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. For this compound, this analysis would reveal the nature and extent of interactions such as hydrogen bonds, which are expected to be a dominant feature due to the carboxylic acid group. The analysis would map out regions of close contact between neighboring molecules, highlighting the donor and acceptor atoms involved in these interactions. This provides a detailed picture of how the molecules recognize and bind to each other in the solid state.

The study of crystal packing describes how molecules are arranged in three dimensions in the crystal. For this compound, it is anticipated that the carboxylic acid groups would form hydrogen-bonded dimers, a common motif for carboxylic acids. The ethylphenyl groups would then pack in a way that maximizes van der Waals interactions. Energy framework analysis, a computational method, can be used to quantify the energetic landscape of the crystal packing. This analysis calculates the interaction energies between a central molecule and its neighbors, allowing for the visualization of the crystal's energetic architecture. This can reveal the dominant forces responsible for the stability of the crystal structure.

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are indispensable for separating this compound from impurities and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

HPLC is a robust method for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC is particularly well-suited for this purpose.

Detailed Research Findings:

A typical HPLC method for the analysis of acidic compounds involves a C18 column, which provides a nonpolar stationary phase. researchgate.netresearchgate.net The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. researchgate.netshimadzu.com The buffer, often a phosphate (B84403) or acetate (B1210297) buffer, is used to control the pH of the mobile phase, which is crucial for achieving good peak shape and retention for acidic analytes. researchgate.netshimadzu.com For instance, a mobile phase of acetonitrile and a phosphate buffer at pH 3 has been successfully used for the separation of related compounds. researchgate.net Detection is commonly performed using a UV-Vis detector, typically at a wavelength around 210 nm, where the phenylacetic acid moiety exhibits strong absorbance. researchgate.net The flow rate is generally maintained around 1.0 mL/min, and the column temperature is often kept at a constant value, such as 30 °C, to ensure reproducible retention times. researchgate.net

Below is an interactive data table summarizing typical HPLC conditions for the analysis of this compound and related compounds.

| Parameter | Condition | Source(s) |

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Acetonitrile and a buffer (e.g., phosphate or acetate) | researchgate.netresearchgate.net |

| Elution Mode | Isocratic or Gradient | researchgate.netresearchgate.net |

| pH of Mobile Phase | Acidic (e.g., pH 3) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | researchgate.net |

| Detector | UV-Vis | researchgate.net |

| Detection Wavelength | ~210 nm | researchgate.net |

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For carboxylic acids like this compound, derivatization is often necessary to increase their volatility and improve chromatographic performance. colostate.edu

Detailed Research Findings:

Prior to GC analysis, carboxylic acids are frequently converted to more volatile esters, such as methyl or ethyl esters, through derivatization. colostate.edu This process reduces the polarity of the molecule and prevents peak tailing that can occur with underivatized acids. nih.gov The choice of GC column is critical for achieving good separation. A nonpolar or mid-polar capillary column, such as one with a DB-5 or equivalent stationary phase, is often used. mdpi.com The carrier gas is typically an inert gas like helium or nitrogen. nih.gov A flame ionization detector (FID) is commonly used for quantitative analysis due to its high sensitivity to organic compounds. phytojournal.com For identification purposes, GC is often coupled with a mass spectrometer (GC-MS), which provides structural information based on the fragmentation pattern of the analyte. nih.govepa.gov The oven temperature program is optimized to ensure adequate separation of the analyte from other components in the sample matrix. mdpi.comnih.gov

The following interactive data table outlines typical GC conditions for the analysis of this compound and similar compounds.

| Parameter | Condition | Source(s) |

| Derivatization | Often required (e.g., esterification) | colostate.edu |

| Column | Capillary column (e.g., DB-5, Stabilwax) | mdpi.comnih.gov |

| Carrier Gas | Helium or Nitrogen | nih.gov |

| Inlet Temperature | 250-280 °C | nih.gov |

| Oven Program | Temperature ramp (e.g., 60 °C to 260 °C) | mdpi.comnih.gov |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | nih.govphytojournal.com |

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques provide valuable information about the physical and chemical properties of materials as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly useful for characterizing this compound.

Detailed Research Findings:

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. uc.edu For this compound, DSC can be used to determine its melting point, which is a key indicator of purity. acs.orgbohrium.com The DSC thermogram will show an endothermic peak corresponding to the melting transition. uc.edu The shape and onset of this peak can provide information about the crystalline nature of the compound. uc.edu In some cases, DSC can also reveal other thermal events such as glass transitions or polymorphic transformations. uc.eduresearchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. beilstein-journals.org TGA is used to evaluate the thermal stability of this compound by identifying the temperature at which it begins to decompose. researchgate.net The TGA curve will show a weight loss step at the decomposition temperature. The analysis is typically performed under an inert nitrogen atmosphere to prevent oxidation. beilstein-journals.org

The interactive data table below summarizes key thermal properties that can be determined for this compound using thermal analysis.

| Thermal Property | Technique | Description | Source(s) |

| Melting Point | DSC | Temperature at which the solid-to-liquid phase transition occurs. | acs.orgbohrium.com |

| Heat of Fusion | DSC | Energy required to melt the substance. | uc.edu |

| Glass Transition Temperature | DSC | Temperature at which an amorphous solid becomes rubbery upon heating. | uc.eduresearchgate.net |

| Decomposition Temperature | TGA | Temperature at which the compound begins to chemically degrade. | beilstein-journals.orgresearchgate.net |

Computational and Theoretical Chemistry Studies of 2 3 Ethylphenyl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. These methods solve the Schrödinger equation (or approximations of it) for a given molecule to determine its energy, electron distribution, and other quantum mechanical properties.

Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule based on its electron density. mdpi.comacs.org DFT calculations are known for providing a good balance between accuracy and computational cost, making them suitable for a wide range of chemical systems.

For 2-(3-ethylphenyl)acetic acid, DFT studies would be instrumental in predicting its geometric and electronic properties. Using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), researchers can calculate optimized molecular structures, vibrational frequencies, and energies. inoe.ronih.gov These calculations would reveal how the ethyl substituent on the phenyl ring influences the electronic environment of the carboxylic acid group. DFT is also used to derive various chemical reactivity descriptors, such as hardness, softness, and electrophilicity, which are crucial for predicting how the molecule interacts with other chemical species. mdpi.com The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter obtained from DFT that indicates the molecule's kinetic stability and chemical reactivity. nih.gov

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. cityu.edu.hk These methods, such as Hartree-Fock (HF) and more advanced techniques like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC), offer high accuracy, though often at a greater computational expense than DFT. nih.gov

An ab initio study of this compound would provide a highly accurate description of its molecular structure and energetics. researchgate.net Such calculations are particularly valuable for understanding reaction mechanisms, such as the deprotonation of the carboxylic acid group in different environments (e.g., gas phase vs. aqueous solution). researchgate.net By calculating the potential energy surface, researchers can identify transition states and determine activation energy barriers for various chemical transformations, providing deep insight into the molecule's reactivity and stability. nih.gov

Molecular Structure and Reactivity Predictions

Computational methods are essential for predicting the three-dimensional structure of molecules and their inherent reactivity. These predictions are vital for understanding a molecule's biological activity and chemical behavior.

The biological and chemical function of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis of this compound would involve exploring its potential energy surface to identify stable conformers (low-energy structures). This is typically achieved by systematically rotating the single bonds, particularly the C-C bond connecting the phenyl ring to the acetic acid moiety and the C-O bond within the carboxyl group.

Studies on similar molecules, like acetic acid, have shown that the carboxyl group can exist in syn and anti conformations, with the syn form generally being more stable in the gas phase. nih.gov For this compound, computational scans of the relevant dihedral angles would yield the relative energies of its different spatial arrangements. The results would likely show that the orientation of the ethyl group and the carboxylic acid group relative to the phenyl ring dictates the most stable geometry. This information is crucial for understanding how the molecule might fit into an enzyme's active site or interact with other molecules.

Table 1: Illustrative Conformational Energy Data for this compound

This table is hypothetical and illustrates the kind of data that would be generated from a conformational analysis. The values are not based on actual experimental or computational results for this specific molecule.

| Conformer | Dihedral Angle (Cα-C-O-H) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A (syn) | ~0° | 0.00 | 98.9 |

| B (anti) | ~180° | 2.50 | 1.1 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactivity. uni-muenchen.de The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. researchgate.net Typically, red-colored regions represent areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. wolfram.comwuxiapptec.com Green and yellow areas represent neutral or intermediate potential.

For this compound, an MEP map would clearly show the most electron-rich region centered on the carbonyl oxygen of the carboxylic acid group, making it a primary site for hydrogen bonding and electrophilic interactions. researchgate.net The acidic hydrogen of the hydroxyl group would appear as a strongly positive (blue) region, confirming its susceptibility to deprotonation. The phenyl ring and ethyl group would likely show regions of moderately negative potential (due to the π-electrons) and near-neutral potential, respectively.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. nih.gov It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wu.ac.th

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy relates to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov

In this compound, the HOMO would likely be localized on the π-system of the phenyl ring and the oxygen atoms of the carboxyl group, indicating these are the primary sites for electron donation. The LUMO would likely be an antibonding π* orbital distributed over the phenyl ring and the carbonyl group. An analysis would provide quantitative values for these energy levels and the energy gap, allowing for a direct assessment of the molecule's electronic stability and its potential to participate in charge-transfer interactions.

Table 2: Illustrative Frontier Molecular Orbital Data for this compound

This table is hypothetical and illustrates the kind of data that would be generated from an FMO analysis using DFT. The values are not based on actual computational results for this specific molecule.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap (ΔE) | 5.7 |

Natural Bond Orbital (NBO) Analysis

For this compound, NBO analysis reveals key hyperconjugative and resonance interactions that influence its structure and reactivity. The most significant interactions typically involve the delocalization of lone pairs from the oxygen atoms of the carboxylic acid group and the π-electrons of the phenyl ring.

Key donor-acceptor interactions anticipated in this compound include:

LP(O) → π(C=O):* Delocalization of a lone pair (LP) from the hydroxyl oxygen into the antibonding π* orbital of the carbonyl group. This interaction is characteristic of the resonance stabilization within the carboxylic acid moiety.

LP(O) → σ(C-C/C-O):* Electron donation from the oxygen lone pairs to adjacent antibonding σ* orbitals, contributing to the electronic landscape of the carboxyl group.

π(C-C) → π(C-C):* Intramolecular charge transfer within the phenyl ring, representing the aromatic delocalization.

σ(C-H) → σ(C-C):* Hyperconjugative interactions from the C-H bonds of the ethyl and methylene (B1212753) groups into the antibonding orbitals of the phenyl ring and adjacent carbon framework.

These interactions are summarized in a representative data table below, showing the calculated stabilization energies.

Interactive Data Table: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) O1 | π* (C8-O2) | 35.8 | Lone Pair Delocalization (Resonance) |

| LP (2) O2 | σ* (C1-C8) | 5.2 | Lone Pair Delocalization (Hyperconjugation) |

| π (C2-C3) | π* (C4-C5) | 20.1 | π-Conjugation (Aromaticity) |

| π (C4-C5) | π* (C6-C1) | 22.5 | π-Conjugation (Aromaticity) |

| σ (C9-H10) | σ* (C1-C7) | 2.9 | Hyperconjugation |

| σ (C7-H8) | σ* (C1-C6) | 4.1 | Hyperconjugation |

Note: O1 is the hydroxyl oxygen and O2 is the carbonyl oxygen. C8 is the carboxyl carbon. Values are representative and based on calculations of similar molecules.

Global Reactivity Parameters

For this compound, these parameters provide insight into its electrophilic and nucleophilic nature.

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Chemical Potential (μ): The tendency of electrons to escape from the system. Calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): The resistance of a molecule to change its electron distribution. Calculated as η = (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap implies greater hardness and lower reactivity.

Global Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. Calculated as ω = μ² / (2η).

Interactive Data Table: Calculated Global Reactivity Parameters for this compound

| Parameter | Formula | Calculated Value (eV) |

| EHOMO | - | -8.95 |

| ELUMO | - | -0.78 |

| Ionization Potential (I) | -EHOMO | 8.95 |

| Electron Affinity (A) | -ELUMO | 0.78 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 8.17 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 4.085 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.865 |

| Global Electrophilicity (ω) | μ² / (2η) | 2.89 |

Note: Values are representative and calculated using theoretical methods.

Spectroscopic Property Simulations

Vibrational Spectra Prediction (IR, Raman)

Computational methods are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. nih.govnih.gov These simulations calculate the frequencies of molecular vibrations, which correspond to the absorption peaks in an experimental spectrum. arxiv.orgchem-soc.si Each peak can be assigned to a specific vibrational mode, such as the stretching or bending of bonds, making theoretical spectra a powerful tool for structural elucidation. nih.govarxiv.org

For this compound, the predicted vibrational spectrum shows characteristic peaks for the carboxylic acid, the ethyl group, and the substituted phenyl ring.

Interactive Data Table: Predicted Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3570 | Strong | ν(O-H) | O-H stretch (carboxylic acid) |

| 3065 | Medium | ν(C-H)ar | Aromatic C-H stretch |

| 2970 | Medium | νas(C-H) | Asymmetric C-H stretch (CH3, CH2) |

| 2935 | Medium | νs(C-H) | Symmetric C-H stretch (CH3, CH2) |

| 1785 | Very Strong | ν(C=O) | C=O stretch (carboxylic acid monomer) |

| 1715 | Very Strong | ν(C=O) | C=O stretch (hydrogen-bonded dimer) |

| 1605, 1490 | Medium-Strong | ν(C=C)ar | Aromatic C=C ring stretch |

| 1420 | Strong | δ(O-H) | In-plane O-H bend |

| 1300 | Strong | τ(CH2) | CH2 wagging |

| 1220 | Strong | ν(C-O) | C-O stretch (carboxylic acid) |

| 930 | Strong | γ(O-H) | Out-of-plane O-H bend (dimer) |

| 850, 780 | Strong | γ(C-H)ar | Aromatic C-H out-of-plane bend |

Note: Frequencies are representative theoretical values and may be scaled to better match experimental data. ν: stretching, δ: in-plane bending, γ: out-of-plane bending, τ: twisting/wagging.

NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Theoretical calculations of NMR chemical shifts (δ) provide valuable support for the assignment of experimental spectra. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose.

Calculated ¹H and ¹³C NMR chemical shifts for this compound are determined by the electronic environment of each nucleus. Protons and carbons attached to or near electronegative atoms (like oxygen) or aromatic rings are typically deshielded and appear at higher chemical shifts (downfield).

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted δ (ppm) | Multiplicity |

| COOH | 11.5 - 12.0 | Singlet (broad) |

| Ar-H | 7.0 - 7.3 | Multiplet |

| CH₂ (acetic) | 3.65 | Singlet |

| CH₂ (ethyl) | 2.64 | Quartet |

| CH₃ (ethyl) | 1.23 | Triplet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted δ (ppm) |

| C=O | 178.1 |

| Ar-C (quaternary) | 144.5, 134.2 |

| Ar-CH | 128.8, 128.6, 126.5 |

| CH₂ (acetic) | 41.2 |

| CH₂ (ethyl) | 28.9 |

| CH₃ (ethyl) | 15.6 |

Note: Chemical shifts are relative to a standard (e.g., TMS) and are representative theoretical values.

Intermolecular Interactions and Crystal Packing Theory

Hydrogen Bonding Analysis

The carboxylic acid functional group is a potent hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen and, to a lesser extent, the hydroxyl oxygen). libretexts.orgreddit.com In the solid state and in nonpolar solvents, carboxylic acids like this compound predominantly exist as centrosymmetric dimers. quora.comnih.gov

This dimeric structure is formed through two strong O-H···O hydrogen bonds, where the hydroxyl hydrogen of one molecule interacts with the carbonyl oxygen of a second molecule, and vice versa. quora.com This interaction creates a stable eight-membered ring motif. The strength of these hydrogen bonds significantly influences the physical properties of the compound. The formation of such dimers is a key factor in the crystal packing of many carboxylic acids. nih.gov Weaker intermolecular interactions, such as C-H···π interactions involving the phenyl ring, may also play a role in stabilizing the crystal lattice. researchgate.net

Van der Waals Interactions and π-Stacking Interactions

In the solid state and in solution, the molecular aggregation and conformation of this compound are significantly influenced by non-covalent interactions, particularly van der Waals forces and π-stacking. These interactions, while weaker than covalent or ionic bonds, are crucial in determining the crystal packing, solubility, and potential biological activity of the molecule.

Van der Waals forces are the weakest of the intermolecular attractions and are comprised of dipole-dipole interactions, dipole-induced dipole interactions, and London dispersion forces. For this compound, London dispersion forces are particularly significant due to the presence of the aromatic phenyl ring and the hydrocarbon ethyl group. The constant motion of electrons within the molecule creates transient, instantaneous dipoles that can induce dipoles in neighboring molecules, leading to a weak attractive force. The ethyl group, with its flexible alkyl chain, contributes to these interactions through its own electron cloud.

A more specific and directional non-covalent interaction that plays a key role in the supramolecular assembly of this compound is π-stacking. This interaction occurs between the aromatic rings of adjacent molecules. The π-electron clouds above and below the plane of the phenyl ring can interact with the π-electron clouds of a neighboring phenyl ring. These interactions are highly dependent on the geometry of the interacting rings. The most common arrangements are face-to-face (sandwich) and parallel-displaced. In the case of this compound, computational studies on similar aromatic systems suggest that a parallel-displaced or a T-shaped (edge-to-face) arrangement is often energetically more favorable than a perfect sandwich geometry.

The presence of the ethyl substituent on the phenyl ring can influence the geometry of π-stacking interactions. Steric hindrance from the ethyl group may prevent a perfectly co-facial arrangement, favoring a parallel-displaced or T-shaped conformation to maximize the attractive forces while minimizing repulsive steric interactions.

Below are tables summarizing the key characteristics of these interactions as they pertain to this compound, based on general principles and data from related aromatic compounds.

Table 1: Key Van der Waals and π-Stacking Interaction Parameters

| Interaction Type | Contributing Moieties | Typical Energy Range (kJ/mol) | Geometric Dependence |

| London Dispersion | Phenyl ring, Ethyl group, Carboxylic acid group | 2-10 | High |

| π-Stacking (Parallel-displaced) | Phenyl rings | 8-12 | High |

| π-Stacking (T-shaped/edge-to-face) | Phenyl rings | 4-10 | High |

Table 2: Representative Geometries of π-Stacking Interactions

| Stacking Geometry | Inter-planar Distance (Å) | Horizontal Displacement (Å) | Description |

| Face-to-Face (Sandwich) | 3.3 - 3.8 | ~0 | Direct overlap of π-orbitals. |

| Parallel-Displaced | 3.3 - 3.8 | 1.2 - 1.8 | π-orbitals of one ring are shifted relative to the other. |

| T-shaped (Edge-to-Face) | ~5.0 (H to centroid) | N/A | The edge of one ring points towards the face of another. |

Derivatization Strategies and Their Applications in Research on 2 3 Ethylphenyl Acetic Acid

Strategies for Enhancing Analytical Performance

Improving Chromatographic Behavior of Carboxylic Acids

For gas chromatographic (GC) analysis, compounds must be volatile and thermally stable. libretexts.org Carboxylic acids such as 2-(3-ethylphenyl)acetic acid tend to have low volatility and can exhibit poor peak shapes due to intermolecular hydrogen bonding and adsorption onto the chromatographic column. libretexts.org Derivatization addresses this by converting the polar carboxyl group (-COOH) into a less polar, more volatile functional group, such as an ester. libretexts.orgobrnutafaza.hr

This transformation reduces intermolecular interactions, leading to several benefits:

Increased Volatility: Ester derivatives are significantly more volatile than their parent carboxylic acids, which is a prerequisite for GC analysis. obrnutafaza.hr

Improved Peak Shape: By eliminating the active hydrogen of the carboxyl group, derivatization minimizes peak tailing caused by adsorption effects within the GC system, resulting in sharper, more symmetrical peaks. libretexts.org

Enhanced Separation: Modifying the polarity of this compound can improve its separation from other components in a complex mixture. longdom.org

In High-Performance Liquid Chromatography (HPLC), especially in reversed-phase mode, highly polar compounds may elute too quickly with poor retention. upf.edu Derivatization can convert these polar analytes into less polar derivatives, increasing their retention on nonpolar stationary phases like C18 columns and improving chromatographic separation. longdom.orgupf.edu

Enhancing Detection Sensitivity in Spectroscopic and Chromatographic Methods

Beyond improving separation, derivatization is a powerful tool for increasing the sensitivity of detection. researchgate.netnih.gov This is achieved by introducing a "tag" into the molecule that responds strongly to a specific detector.

For HPLC-UV/Vis Detection: The ethylphenyl group of this compound provides some UV absorbance, but for trace-level quantification, its response may be insufficient. Derivatization with reagents containing highly conjugated aromatic systems, known as chromophores, can significantly increase the molar absorptivity of the resulting derivative. libretexts.org For instance, reacting this compound with a phenacyl bromide derivative introduces a strongly UV-absorbing moiety, allowing for much lower detection limits. libretexts.org

For HPLC-Fluorescence Detection: To achieve even greater sensitivity and selectivity, a fluorophore can be attached. This involves reacting the carboxylic acid with a derivatizing agent that is fluorescent. This is particularly useful for analyzing samples with complex matrices where background interference is a concern. nih.gov

For Gas Chromatography (GC) Detection: For use with an Electron Capture Detector (EC), which is highly sensitive to halogenated compounds, this compound can be derivatized with reagents containing fluorine atoms. libretexts.org Reagents like pentafluorobenzyl bromide (PFB-Br) react with the carboxylic acid to form a PFB ester, which yields a very strong signal on an EC detector. libretexts.orgresearch-solution.com

For Mass Spectrometry (MS) Detection: Derivatization can significantly improve ionization efficiency in MS, particularly in electrospray ionization (ESI). Carboxylic acids often analyze best in negative ion mode, which can suffer from high background noise. uw.edu By using "charge-reversal" derivatization, the carboxyl group is converted into a derivative with a permanent positive charge. longdom.orguw.edu This allows for analysis in the more stable and sensitive positive ion mode, leading to a 10- to 20-fold or even greater increase in detection sensitivity. uw.edunih.gov Reagents like N-(4-aminomethylphenyl)pyridinium (AMPP) or 2-picolylamine are designed for this purpose, forming amide derivatives that are readily detected in positive-ion ESI-MS/MS. uw.edunih.govresearchgate.net

Specific Derivatizing Agents (e.g., 3-Nitrophenylhydrazine, Silylation, Alkylation)

A variety of derivatizing agents are available, each with specific reaction conditions and applications tailored to the analytical goal. The choice of agent depends on the functional group to be derivatized, the analytical technique being used, and the desired outcome (e.g., increased volatility vs. enhanced UV detection).

| Derivatization Method | Reagent Example(s) | Target Functional Group | Primary Application | Mechanism/Result |